3-(Octan-2-ylamino)propan-1-ol
Description
Instead, the safety data sheets (SDS) in and describe 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, a structurally distinct compound. For transparency, this article will address the available data for the latter compound and compare it with its structural analogs, while explicitly noting the absence of direct data for the originally requested molecule.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(octan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-3-4-5-6-8-11(2)12-9-7-10-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
CZXZRVJHHLKCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octan-2-yl)amino]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with octan-2-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group from octan-2-amine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 3-[(Octan-2-yl)amino]propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Octan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Octan-2-yl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Octan-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Overview of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
This compound is a tertiary alcohol with a diethylamino group and two methyl substituents on the central carbon. Key properties from the SDS include:
- Physical State : Clear liquid .
- Molar Mass : 159.27 g/mol .
- Density : 0.875 g/cm³ .
- Flash Point : 73.9 °C .
- Phase Transition : 226.6 °C (liquid to gas) .
Safety protocols emphasize respiratory, hand, and eye protection due to its chemical reactivity and flammability .
Comparison with Structurally Similar Compounds
While direct data for 3-(Octan-2-ylamino)propan-1-ol is unavailable, the following comparisons are based on 3-(Diethylamino)-2,2-dimethyl-propan-1-ol and its analogs:
3-(Diethylamino)-1-propanol
- Structure: Lacks the methyl substituents present in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol.
- Physical Properties : Lower molar mass (≈145 g/mol vs. 159.27 g/mol) and higher polarity due to reduced steric hindrance.
- Reactivity : Increased nucleophilicity compared to the dimethyl-substituted variant, as methyl groups reduce accessibility to the hydroxyl group .
3-(Dimethylamino)-1-propanol
- Structure: Shorter alkyl chain (methyl vs.
- Boiling Point : Lower (≈170–180 °C) due to reduced molecular weight and weaker van der Waals forces .
- Safety: Higher volatility may increase inhalation risks compared to the diethylamino-dimethyl analog.
3-(Octylamino)-1-propanol (Hypothetical Comparison)
- Structure: Features a longer octyl chain instead of diethylamino groups.
- Predicted Properties: Higher molar mass (≈215–230 g/mol) and hydrophobicity. Reduced solubility in polar solvents compared to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol. Likely higher flash point due to increased molecular weight.
Limitations and Data Gaps
No reactivity or stability data are available for 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .
The absence of direct information on 3-(Octan-2-ylamino)propan-1-ol precludes an accurate comparison.
Biological Activity
3-(Octan-2-ylamino)propan-1-ol is a compound with significant potential in various biological applications. Its structure, which includes an amino group and a long alkyl chain, suggests it may exhibit unique biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula: C11H23N2O
- Molecular Weight: 199.32 g/mol
- IUPAC Name: 3-(Octan-2-ylamino)propan-1-ol
- CAS Number: Not provided in the sources.
Biological Activity Overview
The biological activity of 3-(Octan-2-ylamino)propan-1-ol can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies suggest that compounds with long alkyl chains often exhibit antimicrobial properties. The presence of the amino group may enhance this activity by facilitating interactions with microbial membranes.
- Neuroprotective Effects : Similar compounds have been investigated for their ability to interact with neurotransmitter systems, potentially providing neuroprotective effects. This interaction may be mediated through modulation of receptor activity, which warrants further exploration.
- Cytotoxicity : Some studies indicate that long-chain amino alcohols can exhibit cytotoxic effects on certain cancer cell lines, making them candidates for anti-cancer drug development.
Antimicrobial Activity
A study on similar alkylamines demonstrated their effectiveness against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the long alkyl chain.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Neuroprotective Effects
Research focusing on related compounds has shown potential neuroprotective effects in models of neurodegeneration. For instance, a study found that similar compounds could reduce oxidative stress and apoptosis in neuronal cells . This suggests that 3-(Octan-2-ylamino)propan-1-ol may have similar properties.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various alkylamines on cancer cell lines. One such study indicated that compounds with structural similarities to 3-(Octan-2-ylamino)propan-1-ol exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values ranging from 10 to 50 µM depending on the compound's structure .
The proposed mechanism for the biological activity of 3-(Octan-2-ylamino)propan-1-ol includes:
- Membrane Disruption : The hydrophobic nature of the octanoyl chain facilitates insertion into lipid membranes, leading to increased permeability and cell lysis.
- Receptor Modulation : The amino group may enhance binding affinity to neurotransmitter receptors, influencing pathways involved in neuroprotection and signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
